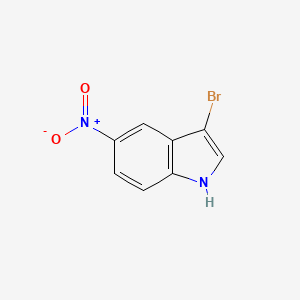
6-Brom-2-chlorpyridine-3-ol
Übersicht
Beschreibung
6-Bromo-2-chloropyridin-3-ol is a useful research compound. Its molecular formula is C5H3BrClNO and its molecular weight is 208.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-chloropyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-chloropyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
6-Brom-2-chlorpyridine-3-ol: ist ein wertvoller halogenierter Heterocyclus, der in der organischen Synthese verwendet wird. Seine reaktiven Stellen, insbesondere die Brom- und Chloratome, machen ihn zu einem vielseitigen Zwischenprodukt für die Herstellung komplexerer Moleküle. Er wird häufig in Kreuzkupplungsreaktionen verwendet, die durch Palladiumkatalyse ermöglicht werden .
Medizinische Chemie
In der medizinischen Chemie dient This compound als Baustein für die Synthese verschiedener Pharmazeutika. Seine Struktur ist ein Schlüsselbestandteil bei der Entwicklung von Kinaseinhibitoren, die in der gezielten Krebstherapie eine wichtige Rolle spielen .
Materialwissenschaften
Die einzigartigen Eigenschaften dieser Verbindung werden in den Materialwissenschaften zur Herstellung neuartiger Materialien untersucht. Forscher nutzen sie, um organische Verbindungen zu synthetisieren, die die physikalischen Eigenschaften von Materialien verändern können, was möglicherweise zu Fortschritten in der Elektronik und Nanotechnologie führt.
Analytische Chemie
This compound: kann in der analytischen Chemie als Standard- oder Referenzverbindung verwendet werden. Seine klar definierte Struktur und seine Eigenschaften ermöglichen die Kalibrierung analytischer Geräte und die Validierung analytischer Methoden .
Landwirtschaftliche Forschung
Die Verbindung findet Anwendungen in der landwirtschaftlichen Forschung, wo sie zur Entwicklung neuer Pestizide oder Herbizide eingesetzt werden kann. Ihre halogenierte Struktur kann modifiziert werden, um spezifische Schädlinge oder Unkräuter zu bekämpfen, ohne die Nutzpflanzen zu schädigen .
Umweltstudien
In Umweltstudien kann This compound verwendet werden, um den Abbau halogenierter Verbindungen in der Umwelt zu untersuchen. Das Verständnis seines Abbaus kann helfen, die Umweltbelastung durch ähnliche Verbindungen zu beurteilen .
Biochemische Analyse
Biochemical Properties
6-Bromo-2-chloropyridin-3-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, 6-Bromo-2-chloropyridin-3-ol can inhibit certain oxidoreductases, leading to alterations in redox states within cells . Additionally, this compound may bind to specific proteins, affecting their conformation and activity, which can have downstream effects on cellular metabolism and signaling pathways.
Cellular Effects
The effects of 6-Bromo-2-chloropyridin-3-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, exposure to 6-Bromo-2-chloropyridin-3-ol can lead to the activation of stress-activated protein kinases, which in turn can alter gene expression profiles and promote apoptotic pathways . Furthermore, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 6-Bromo-2-chloropyridin-3-ol exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity through direct binding to the active sites of target enzymes. This binding can prevent substrate access and catalysis, effectively reducing enzyme activity . Additionally, 6-Bromo-2-chloropyridin-3-ol can induce conformational changes in proteins, affecting their stability and function. These interactions can lead to alterations in cellular signaling and metabolic pathways, ultimately influencing cell fate and function.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Bromo-2-chloropyridin-3-ol in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biological activities . In in vitro studies, prolonged exposure to 6-Bromo-2-chloropyridin-3-ol has been associated with sustained activation of stress response pathways and gradual changes in gene expression profiles. In in vivo studies, long-term administration of this compound can result in cumulative effects on tissue function and overall organismal health.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-chloropyridin-3-ol vary with different dosages in animal models. At low doses, this compound may exert protective effects by enhancing stress response pathways and promoting cellular repair mechanisms . At higher doses, 6-Bromo-2-chloropyridin-3-ol can become toxic, leading to adverse effects such as oxidative damage, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range can switch the compound’s role from protective to harmful.
Metabolic Pathways
6-Bromo-2-chloropyridin-3-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, 6-Bromo-2-chloropyridin-3-ol can influence the levels of metabolites, leading to changes in energy production and redox balance within cells.
Transport and Distribution
The transport and distribution of 6-Bromo-2-chloropyridin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Binding proteins can facilitate the localization and retention of 6-Bromo-2-chloropyridin-3-ol within target tissues, influencing its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 6-Bromo-2-chloropyridin-3-ol is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 6-Bromo-2-chloropyridin-3-ol may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure, further modulating cellular processes.
Eigenschaften
IUPAC Name |
6-bromo-2-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZDAJISDIUUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673921 | |
| Record name | 6-Bromo-2-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52764-12-2 | |
| Record name | 6-Bromo-2-chloro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52764-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2,4-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521603.png)



![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1521611.png)

![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)
![7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521617.png)




![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)
![[1-(4-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521625.png)
